molecular formula C17H15ClN2 B12550408 N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline CAS No. 668985-88-4

N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline

Cat. No.: B12550408
CAS No.: 668985-88-4
M. Wt: 282.8 g/mol
InChI Key: YVNYBQXMCLNVPU-UHFFFAOYSA-N
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Description

N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a structurally complex aromatic compound featuring a 2,6-dimethylaniline backbone conjugated to a 3-chloro-substituted indole moiety via a methylidene linkage. The 2,6-dimethylaniline group imparts steric hindrance and electronic effects, while the chloro-indole moiety may contribute to unique photophysical or catalytic properties.

Properties

CAS No.

668985-88-4

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

1-(3-chloro-1H-indol-2-yl)-N-(2,6-dimethylphenyl)methanimine

InChI

InChI=1S/C17H15ClN2/c1-11-6-5-7-12(2)17(11)19-10-15-16(18)13-8-3-4-9-14(13)20-15/h3-10,20H,1-2H3

InChI Key

YVNYBQXMCLNVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(C3=CC=CC=C3N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline typically involves the condensation of 3-chloroindole-2-carbaldehyde with 2,6-dimethylaniline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethylaniline (2,6-DMA) Derivatives

2,6-Dimethylaniline is a common structural motif in agrochemicals and dyes. Key comparisons include:

Metazachlor Metabolites

Metazachlor, a herbicide, metabolizes into compounds containing the 2,6-dimethylaniline moiety, such as 479M04 and 479M14. These metabolites share the 2,6-DMA core but differ in functional groups (e.g., sulfonic acid, sulfinyl-hydroxypropanoic acid). Unlike the indole-containing target compound, these metabolites exhibit polar side chains that enhance water solubility, critical for environmental mobility and regulatory monitoring .

Metalaxyl Metabolites

Metalaxyl, a fungicide, degrades into metabolites with the 2,6-DMA moiety, including N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl) alanine methyl ester. These metabolites retain the dimethylaniline group but incorporate hydroxyl and ester functionalities, altering their toxicity profiles and environmental persistence compared to the target compound .

Table 1: Comparison of 2,6-Dimethylaniline Derivatives
Compound Core Structure Functional Groups Applications/Properties Reference
Target Compound 2,6-DMA + 3-Cl-indole Chloroindole, methylidene Potential ligand/dye precursor -
Metazachlor Metabolites 2,6-DMA Sulfonic acid, sulfinyl Herbicide residues
Metalaxyl Metabolites 2,6-DMA Hydroxymethyl, methoxyacetyl Fungicide residues

Schiff Base Analogs

Schiff bases derived from 2,6-dimethylaniline exhibit notable optical and catalytic properties:

(E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline

This Schiff base, synthesized by Karakas et al., shares the 2,6-DMA backbone but replaces the indole moiety with a nitrobenzylidene group. X-ray studies reveal planar geometries conducive to nonlinear optical (NLO) activity.

HC Blue No. 15

HC Blue No. 15 (INCI) incorporates a 2,6-dimethylaniline group linked to a dichlorophenyl-cyclohexadienylidene system. Its phosphoric acid complex highlights the versatility of 2,6-DMA derivatives in dye chemistry, though the target compound’s indole system may offer distinct electronic transitions and stability .

Aminocarbonylmethyl Chlorides

describes the synthesis of [N-(2,6-dimethylphenyl)aminocarbonylmethyl]chloride derivatives by substituting amines with 2,6-dimethylaniline. These intermediates, like the target compound, leverage steric hindrance from the dimethyl groups to control reaction selectivity. However, the target compound’s indole linkage may introduce unique reactivity in cross-coupling or cyclization reactions .

Environmental and Toxicological Profiles

Compounds with 2,6-DMA moieties often undergo oxidative degradation. Studies on 2,6-dimethylaniline degradation via Fenton’s reagent or hydroxyl radicals reveal rapid breakdown into quinone-like intermediates, suggesting the target compound may exhibit similar environmental fate but modified kinetics due to its chloro-indole group .

Biological Activity

N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies while presenting data in an organized manner.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16ClN
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 76335719

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)4.5Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell survival and proliferation.

Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the anticancer efficacy of this compound in mice models with induced tumors. The results showed a significant reduction in tumor size compared to the control group.

Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity was tested against clinical isolates from patients with infections. The compound showed promising results, particularly against resistant strains of bacteria.

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